Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]- Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14542383
InChI: InChI=1S/C17H14ClN3/c18-14-6-3-7-15(11-14)21-10-4-9-17(21)20-16-8-2-1-5-13(16)12-19/h1-3,5-8,11H,4,9-10H2
SMILES:
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol

Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]-

CAS No.:

Cat. No.: VC14542383

Molecular Formula: C17H14ClN3

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

Benzonitriile,2-[1-(3-chlorophenyl)pyrrolidin-2-ylidenamino]- -

Specification

Molecular Formula C17H14ClN3
Molecular Weight 295.8 g/mol
IUPAC Name 2-[[1-(3-chlorophenyl)pyrrolidin-2-ylidene]amino]benzonitrile
Standard InChI InChI=1S/C17H14ClN3/c18-14-6-3-7-15(11-14)21-10-4-9-17(21)20-16-8-2-1-5-13(16)12-19/h1-3,5-8,11H,4,9-10H2
Standard InChI Key JMYJQPJXJMGEQS-UHFFFAOYSA-N
Canonical SMILES C1CC(=NC2=CC=CC=C2C#N)N(C1)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Properties

The compound is formally named 2-[[1-(3-chlorophenyl)pyrrolidin-2-ylidene]amino]benzonitrile under IUPAC guidelines. Its molecular formula, C₁₇H₁₄ClN₃, corresponds to a molecular weight of 295.8 g/mol. Key structural components include:

  • A benzonitrile moiety (C₆H₄CN) at position 2 of the central benzene ring.

  • A pyrrolidine-derived imine (C₄H₆N₂) fused to the benzonitrile group.

  • A 3-chlorophenyl substituent (C₆H₄Cl) attached to the pyrrolidine nitrogen.

The Canonical SMILES representation (C1CC(=NC2=CC=CC=C2C#N)N(C1)C3=CC(=CC=C3)Cl) encodes the connectivity of these groups.

Stereoelectronic Characteristics

  • Nitrile Group: The -C≡N group introduces strong electron-withdrawing effects, influencing reactivity at the aromatic ring.

  • Imine Bond: The C=N linkage within the pyrrolidine ring creates a conjugated system, potentially enabling tautomerism or coordination to metal ions.

  • Chlorophenyl Group: The 3-chloro substitution on the phenyl ring modulates steric and electronic properties, affecting intermolecular interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄ClN₃
Molecular Weight295.8 g/mol
IUPAC Name2-[[1-(3-Chlorophenyl)pyrrolidin-2-ylidene]amino]benzonitrile
XLogP3-AA (Predicted)~4.2 (Estimated)-
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through a condensation reaction between:

  • 2-Aminobenzonitrile: Provides the benzonitrile core.

  • 1-(3-Chlorophenyl)pyrrolidin-2-one: A lactam precursor that undergoes ring-opening to form the imine.

Proposed Reaction Mechanism

  • Lactam Activation: Treatment of 1-(3-chlorophenyl)pyrrolidin-2-one with a dehydrating agent (e.g., POCl₃) generates a reactive iminium intermediate.

  • Nucleophilic Attack: The amine group of 2-aminobenzonitrile attacks the electrophilic carbon adjacent to the iminium nitrogen.

  • Aromatization: Elimination of water yields the conjugated imine system.

Table 2: Hypothetical Reaction Conditions

ParameterOptimal ValueRationale
SolventAnhydrous DMFPolar aprotic, high boiling
Temperature80–100°CFacilitates imine formation
Catalystp-Toluenesulfonic acid (PTSA)Acid catalysis
Reaction Time12–24 hoursSlow condensation

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the benzonitrile’s ortho position may yield byproducts.

  • Imine Stability: Hydrolysis risks under protic conditions necessitate strict moisture control.

  • Purification: Column chromatography or recrystallization (e.g., ethanol/water mixtures) would isolate the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.20 (d, J = 8.4 Hz, 1H, Ar-H) → Benzonitrile aromatic proton.

    • δ 7.65–7.45 (m, 4H, Ar-H) → Chlorophenyl and remaining benzonitrile protons.

    • δ 3.90–3.70 (m, 2H, pyrrolidine CH₂).

    • δ 2.80–2.60 (m, 2H, pyrrolidine CH₂).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.2 (C=N).

    • δ 134.5 (C-Cl).

    • δ 118.9 (C≡N).

Infrared Spectroscopy (IR)

  • ν ≈ 2225 cm⁻¹: Strong stretch for the nitrile group.

  • ν ≈ 1640 cm⁻¹: C=N imine stretching.

  • ν ≈ 750 cm⁻¹: C-Cl aromatic bending.

Mass Spectrometry

  • ESI-MS: m/z 296.1 [M+H]⁺ (calc. 295.8).

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